![molecular formula C19H27N3O2 B3010266 1-Cycloheptyl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea CAS No. 894017-46-0](/img/structure/B3010266.png)
1-Cycloheptyl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea
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Description
“1-Cycloheptyl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea”, also known as CTPU, is a compound that has been the focus of a growing number of research studies due to its potential applications. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .
Synthesis Analysis
While specific synthesis methods for CTPU are not available, pyrrolidine derivatives can be synthesized from donor–acceptor cyclopropanes bearing an ester group as one of the acceptor substituents. This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines (anilines, benzylamines, etc.) to γ-amino esters .Molecular Structure Analysis
The molecule has a molecular formula of C19H27N3O2 and a molecular weight of 329.444. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. The pyrrolidine ring is a common feature in many biologically active molecules .Scientific Research Applications
Drug Discovery and Development
Urea-based organic compounds like 1-Cycloheptyl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea are significant in drug discovery due to their diverse chemical structures and wide range of biological activities . The pyrrolidine ring, a feature of this compound, is a common scaffold in medicinal chemistry, utilized for its stereochemical and pharmacophore exploration capabilities . This compound could be involved in the synthesis of novel biologically active compounds with potential therapeutic applications.
Molecular Imaging
In the field of molecular imaging, compounds with unique structural features are often used as contrast agents or as markers . The detailed crystal structure and intermolecular hydrogen bonding patterns of urea derivatives make them suitable candidates for molecular imaging applications, where they can help in visualizing biological processes at the molecular level.
Pharmacology
The pharmacological profile of drugs can be significantly influenced by the presence of a pyrrolidine ring due to its impact on the molecule’s three-dimensional structure and its interaction with biological targets . As such, 1-Cycloheptyl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea could be studied for its pharmacokinetic properties and potential as a pharmacological agent.
Biochemistry
In biochemistry, the study of enzyme-substrate interactions and metabolic pathways can benefit from compounds like 1-Cycloheptyl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea. Its ability to form stable crystal structures through hydrogen bonding can provide insights into enzyme binding sites and the design of enzyme inhibitors .
Organic Synthesis
This compound can serve as a building block in organic synthesis, particularly in the construction of complex molecules with the pyrrolidine ring. Its synthesis involves the reaction of p-toluidine and cyclohexyl isocyanate, followed by crystallization, which can be a useful methodological study for organic chemists .
Crystallography
The detailed crystallographic data available for urea derivatives make them excellent subjects for crystallography research. Studying the crystal structure of such compounds can lead to a better understanding of molecular interactions and the development of new materials .
properties
IUPAC Name |
1-cycloheptyl-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-14-8-10-17(11-9-14)22-13-16(12-18(22)23)21-19(24)20-15-6-4-2-3-5-7-15/h8-11,15-16H,2-7,12-13H2,1H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLAEFFVXJNIPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cycloheptyl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea |
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